molecular formula C11H13Cl2NO B3229954 (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol CAS No. 1289585-06-3

(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

Cat. No.: B3229954
CAS No.: 1289585-06-3
M. Wt: 246.13 g/mol
InChI Key: KFFYBXDRTKRBKZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,5-dichlorobenzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichlorobenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 2,5-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form (S)-1-(2,5-Dichloro-benzyl)-pyrrolidine.

    Hydroxylation: The final step involves the hydroxylation of the pyrrolidine ring to introduce the hydroxyl group at the 3-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The exact methods can vary depending on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The chlorines on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated product.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzyl alcohol: Shares the 2,5-dichlorobenzyl group but lacks the pyrrolidine ring.

    2,5-Dichlorobenzoic acid: Contains the 2,5-dichlorobenzyl group but has a carboxylic acid functional group instead of the pyrrolidine ring.

Uniqueness

(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring and the 2,5-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S)-1-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFYBXDRTKRBKZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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